molecular formula C24H18N2O5 B3715865 [3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate

[3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate

Cat. No.: B3715865
M. Wt: 414.4 g/mol
InChI Key: BPWKCLZGNBEBPQ-UHFFFAOYSA-N
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Description

[3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a dioxoisoindolyl moiety, further linked to a phenyl acetate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the acylation of 3-methylphenylamine with phthalic anhydride to form the intermediate 3-methylphenyl phthalimide. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of N-oxides.

    Reduction: Reduction of the dioxoisoindolyl moiety can yield corresponding dihydro derivatives.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.

Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the dioxoisoindolyl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • [3-[5-[(4-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate
  • [3-[5-[(3-Chlorophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate
  • [3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] butyrate

Uniqueness: The unique combination of functional groups in [3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the 3-methylphenyl group, in particular, can influence its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

[3-[5-[(3-methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-14-5-3-6-17(11-14)25-22(28)16-9-10-20-21(12-16)24(30)26(23(20)29)18-7-4-8-19(13-18)31-15(2)27/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWKCLZGNBEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[5-[(3-Methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate
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